
Hercynine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hercynine is a naturally occurring compound that serves as a precursor to ergothioneine, a potent antioxidant. It is a histidine betaine derivative, specifically known as 2-mercaptohistidine trimethylbetaine. This compound is found in various fungi, plants, and animals, and plays a significant role in biological redox reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hercynine can be synthesized through the oxidation of ergothioneine. The major product of the oxidation of ergothioneine by hydrogen peroxide under physiological conditions is this compound . The reaction typically involves the use of chemical oxidants, and the products are analyzed using techniques such as nuclear magnetic resonance and liquid chromatography-mass spectrometry .
Industrial Production Methods
A method for producing pure L-hercynine on an industrial scale involves electrodialysis of a mixture containing histidine derivatives . This process is designed to be simple and reproducible, ensuring the production of high-purity L-hercynine .
Analyse Chemischer Reaktionen
Types of Reactions
Hercynine undergoes several types of chemical reactions, including oxidation and further decomposition. It is the major oxidation product of ergothioneine and can be further oxidized by potent oxidants such as hypochlorite .
Common Reagents and Conditions
Further Oxidation: Calcium hypochlorite can be used to further oxidize this compound.
Major Products Formed
The major product formed from the oxidation of ergothioneine is this compound. Further oxidation of this compound can lead to unstable decomposition products .
Wissenschaftliche Forschungsanwendungen
Hercynine has several scientific research applications:
Biochemistry and Metabolomics: This compound is used in the study of redox reactions and antioxidant mechanisms.
Biomedical Research: It has been explored for its potential in wound healing and its ability to inhibit the degradation of hyaluronan, a glycosaminoglycan abundant in the human body.
Pharmacology: This compound is studied for its role in the biosynthesis of ergothioneine, which has significant antioxidant properties.
Wirkmechanismus
Hercynine exerts its effects primarily through its role as a precursor to ergothioneine. The biosynthesis of ergothioneine involves the conversion of this compound to S-(β-amino-β-carboxyethyl)ergothioneine sulfoxide via an iron(II)-dependent oxidase . This pathway highlights the importance of this compound in maintaining redox balance and protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Hercynine is similar to other histidine-derived alkaloids such as ergothioneine, ovothiol A, and selenoneine:
Ergothioneine: A thiohistidine betaine with potent antioxidant properties.
Selenoneine: Contains selenium at the C-2 position of the imidazole ring and is found in marine organisms.
This compound is unique in its role as a precursor to ergothioneine, which is not synthesized by humans but is obtained through dietary sources. This makes this compound an essential compound in the study of antioxidant mechanisms and redox biology.
Eigenschaften
CAS-Nummer |
534-30-5 |
|---|---|
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
3-(1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14) |
InChI-Schlüssel |
GPPYTCRVKHULJH-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |
Isomerische SMILES |
C[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)O |
Kanonische SMILES |
C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |
melting_point |
237 - 238 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


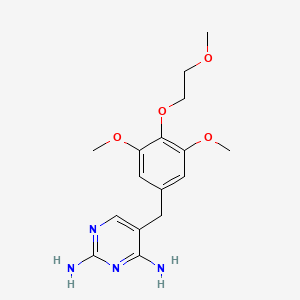

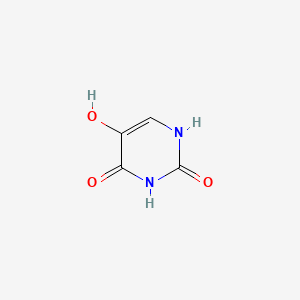

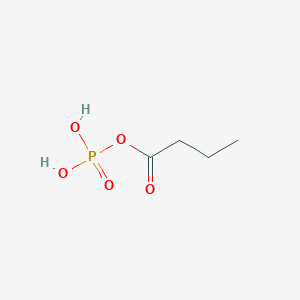
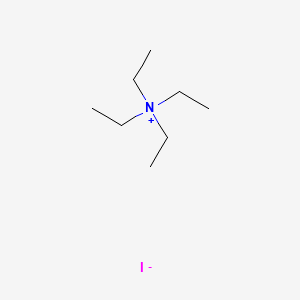
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)

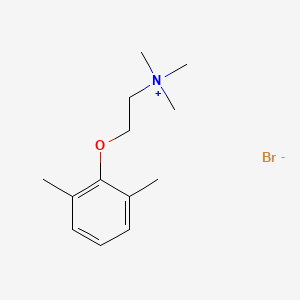

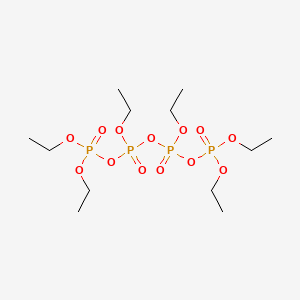
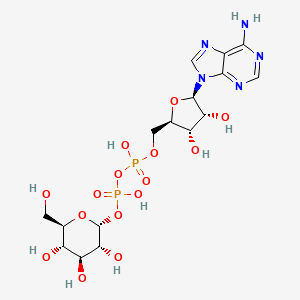
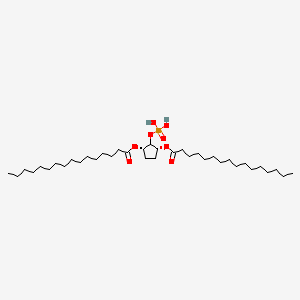
![(1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate](/img/structure/B1221727.png)
